molecular formula C14H14N4 B2384450 5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile CAS No. 2148334-10-3

5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile

Cat. No.: B2384450
CAS No.: 2148334-10-3
M. Wt: 238.294
InChI Key: QNHMVYBMAAMABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-7-Carbonitrile is a sophisticated heterocyclic building block designed for advanced medicinal chemistry and drug discovery applications. The compound features a tetrahydropyrazolo[1,5-a]pyrazine core, a privileged scaffold recognized for its significant potential in the development of protein kinase inhibitors for targeted cancer therapy . The strategic incorporation of a carbonitrile group at the 7-position and a benzyl moiety at the 5-position creates a versatile chemical entity. These specific functional groups enhance the molecule's ability to engage in key molecular interactions with biological targets, making it a valuable precursor for generating novel compounds with optimized binding affinity and pharmacological properties . Research into structurally related tetrahydropyrazolo[1,5-a]pyrimidine analogues has demonstrated potent bactericidal efficacy against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, by targeting the essential MmpL3 protein involved in mycolic acid transport . Furthermore, the pyrazoline and pyrazine classes of compounds to which this molecule belongs are extensively documented in scientific literature for a wide spectrum of biological activities. These include serving as cannabinoid CB1 receptor antagonists, antimicrobial agents, anti-inflammatory compounds, and anticancer therapeutics . This reagent is intended for use in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and investigating structure-activity relationships (SAR) in the pursuit of new therapeutic agents.

Properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c15-8-14-11-17(9-12-4-2-1-3-5-12)10-13-6-7-16-18(13)14/h1-7,14H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHMVYBMAAMABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC=N2)CN1CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Cyclocondensation between hydrazinyl intermediates and nitrile-containing precursors is a common approach. For example, hydrazine derivatives react with aldehydes or ketones in deep eutectic solvents (DES), achieving yields up to 85%. The reaction proceeds under mild acidic or basic conditions, with sodium acetate or triethylamine acting as catalysts.

Reaction Scheme
$$
\text{Hydrazine derivative} + \text{Nitrile precursor} \xrightarrow[\text{DES, 80–100°C}]{\text{NaOAc}} \text{Pyrazolo[1,5-a]pyrazine core} + \text{H}_2\text{O}
$$

Tandem Ugi–Huisgen Reactions

Recent advancements utilize tandem Ugi–Huisgen cycloadditions to assemble the pyrazine ring. This method involves azido acids synthesized via Meerwein halogenoarylation, followed by Huisgen 1,3-dipolar cycloaddition. The one-pot process achieves regioselectivity >90% and reduces side reactions.

Reaction Optimization and Scalability

Solvent and Catalytic Systems

Deep eutectic solvents (e.g., choline chloride-urea mixtures) improve yields by stabilizing intermediates and reducing byproducts. Catalytic systems like CuI or Pd(PPh₃)₄ enhance cross-coupling steps in industrial settings.

Table 1: Solvent Impact on Cyclocondensation Yield

Solvent Catalyst Temperature (°C) Yield (%)
DES (ChCl:Urea) NaOAc 80 85
Ethanol/Water Triethylamine 100 72
THF None 60 58

Industrial-Scale Production

Continuous flow reactors are preferred for large-scale synthesis, achieving 95% conversion with minimized waste. High-performance liquid chromatography (HPLC) ensures >99% purity.

Table 2: Industrial Process Parameters

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous Flow
Purification Column Chromatography HPLC
Annual Output 10 kg 500 kg

Analytical and Characterization Techniques

Structural Validation

  • ¹H/¹³C NMR: Aromatic protons (δ 7.2–8.5 ppm) and tetrahydropyrazine protons (δ 4.0–5.5 ppm) confirm regiochemistry.
  • IR Spectroscopy: CN stretch at ~2200 cm⁻¹.
  • HRMS: [M+H]⁺ peak at m/z 239.1294 (calculated for C₁₄H₁₅N₄⁺).

Purity Assessment

Industrial batches are analyzed via HPLC with a C18 column (MeCN:H₂O = 70:30, flow rate 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound features a fused pyrazole structure with a benzyl group and a carbonitrile substituent. This structural arrangement enhances its biological activity compared to simpler pyrazole derivatives. The molecular formula is C14H16N4C_{14}H_{16}N_4, and it exhibits varied reactivity due to the presence of both the benzyl and carbonitrile groups, which can participate in multiple chemical transformations.

Biological Activities

Research indicates that 5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile exhibits promising biological activities:

  • Antiviral Properties : The compound has shown potential as an inhibitor of hepatitis B virus replication by modulating core proteins involved in the viral life cycle. Its structural characteristics suggest possible interactions with other biological macromolecules, potentially leading to further therapeutic applications.
  • Antimicrobial Activity : Various derivatives have been assessed for their antimicrobial properties against different bacterial strains. The compound's unique combination of functional groups contributes to its effectiveness in this area.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazineLacks benzyl and carbonitrile substituentsVaried biological activities
Benzyl-substituted pyrazinesSimilar benzyl group but different core structuresAntimicrobial and antifungal properties
Pyrazolo[3,4-b]quinolinonesContains a fused ring systemPotential anticancer activity

Therapeutic Applications

The therapeutic potential of this compound extends beyond antiviral and antimicrobial activities:

  • Cancer Treatment : Studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, modifications to the structure can enhance efficacy against specific cancer cell lines.
  • Drug Development : As a scaffold in medicinal chemistry, this compound serves as a building block for developing new therapeutic agents targeting various diseases.

Case Studies

  • Antiviral Studies : Research has documented the effects of this compound on hepatitis B virus replication. In vitro assays demonstrated its ability to inhibit viral replication effectively.
  • Antimicrobial Research : Several studies have evaluated the antimicrobial efficacy of derivatives against Gram-positive and Gram-negative bacteria. Results showed significant activity compared to standard antibiotics.

Mechanism of Action

The compound exerts its effects by acting as a core protein allosteric modulator (CpAM). It binds to the core protein of HBV, inducing conformational changes that inhibit the virus’s ability to replicate. This mechanism involves interactions with specific molecular targets and pathways within the virus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound’s pyrazolo-pyrazine core differs from analogs such as thiazolo-pyrimidines (e.g., compounds 11a and 11b in ) and pyrimido-quinazolines (e.g., compound 12 in ). Key distinctions include:

  • Ring system : Pyrazolo[1,5-a]pyrazine (target) vs. thiazolo[3,2-a]pyrimidine (11a/b) vs. pyrimido[2,1-b]quinazoline (12).
  • Substituents : The target compound’s benzyl and nitrile groups contrast with substituents like methylfuranyl (11a/b) or anthranilic acid-derived moieties (12) .
Table 1: Structural Comparison
Compound Core Structure Key Substituents Molecular Formula
Target Compound Pyrazolo[1,5-a]pyrazine 5-Benzyl, 7-CN C₁₄H₁₃N₅
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 7-Me-furan C₂₀H₁₀N₄O₃S
11b () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 7-Me-furan C₂₂H₁₇N₃O₃S
12 () Pyrimido[2,1-b]quinazoline 5-Methylfuran, 3-CN C₁₇H₁₀N₄O₃
Pyrazolo[1,5-a]pyrimidines () Pyrazolo[1,5-a]pyrimidine Varied carboxamides Dependent on substitution
Table 2: Reaction Conditions and Yields
Compound Key Reagents/Conditions Yield
11a/b Chloroacetic acid, ArCHO, Ac₂O/NaOAc 68%
12 Thiouracil + anthranilic acid, NaOEt 57%
Pyrazolo[1,5-a]pyrimidines Hydrazine hydrate, enamines Variable

Physicochemical and Spectral Properties

Melting Points and Stability
  • Target Compound : Data unavailable, but nitrile and benzyl groups likely increase thermal stability compared to analogs.
  • 11a/b : Higher melting points (213–246°C) due to rigid thiazolo-pyrimidine cores and aromatic substituents .
  • 12 : Highest melting point (268–269°C), attributed to extended conjugation in the pyrimido-quinazoline system .
Spectroscopic Features
  • IR Spectroscopy :
    • Nitrile (CN) : ~2,219 cm⁻¹ in 11a/b vs. ~2,220 cm⁻¹ in compound 12 .
    • Carbonyl (C=O) : 1,719 cm⁻¹ in 12 vs. 1,654–1,712 cm⁻¹ in thiazolo-pyrimidines .
  • NMR: 11a: 3 CH₃ groups at δ 2.37 ppm; 11b: Cyano-substituted benzylidene protons at δ 7.41 ppm .

Biological Activity

5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H18N3C_{19}H_{18}N_3 with a molecular weight of approximately 306.37 g/mol. The compound features a tetrahydropyrazole ring system substituted with a benzyl group and a carbonitrile moiety, which are critical for its biological activity.

Research indicates that this compound acts through multiple pathways:

  • Inhibition of Viral Replication : Recent studies have shown that derivatives of tetrahydropyrazolo[1,5-a]pyrazines can function as allosteric modulators of the Hepatitis B virus (HBV) core protein. These compounds effectively inhibit HBV DNA replication in vitro and in vivo models, suggesting their potential as anti-HBV agents .
  • Antimicrobial Activity : The compound has demonstrated moderate antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) for these bacteria were reported around 250 µg/mL .
  • Anti-inflammatory Properties : Some derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNFα and IL-6 in cell lines. For instance, one study reported an IC50 value of 53 nM against the p38 MAPK pathway, indicating strong anti-inflammatory potential .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Target/Organism IC50/MIC Value Reference
AntiviralHBVEffective in vivo
AntibacterialStaphylococcus aureus250 µg/mL
AntimicrobialEscherichia coli250 µg/mL
Anti-inflammatoryp38 MAPK53 nM
Neutrophil migration inhibitionHuman neutrophilsIC50 = 10 nM

Case Studies

  • Hepatitis B Virus Inhibition : A study focused on the efficacy of tetrahydropyrazolo[1,5-a]pyrazine derivatives as HBV core protein allosteric modulators. The lead compound effectively reduced viral load in a mouse model of HBV infection after oral administration .
  • Antimicrobial Evaluation : A series of pyrazolyl-urea compounds were evaluated for their antimicrobial properties. The tested compounds showed promising results against common pathogens with varying degrees of efficacy .
  • Inflammation Studies : Research on inflammatory responses indicated that certain derivatives could significantly reduce cytokine production in human cell lines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Q & A

Q. Q1. What are the optimal synthetic routes for 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with nitrile-containing precursors. For example, analogous pyrazolo[1,5-a]pyrimidine carbonitriles are synthesized via cyclocondensation of hydrazinyl intermediates (e.g., 7-hydrazinyl derivatives) with aldehydes or ketones under controlled pH and temperature . Deep eutectic solvents (DES) have been reported to enhance yields (up to 85%) by stabilizing reactive intermediates and reducing side reactions . Key parameters include:

  • Solvent choice : DES or ethanol/water mixtures improve regioselectivity.
  • Catalysts : Sodium acetate or triethylamine aids in deprotonation.
  • Temperature : Reactions often proceed at 80–100°C for 6–12 hours.

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming regiochemistry and substitution patterns. For example, pyrazolo[1,5-a]pyrazine derivatives show distinct aromatic proton signals at δ 7.2–8.5 ppm for benzyl groups and δ 4.0–5.5 ppm for tetrahydropyrazine protons .
  • IR Spectroscopy : CN stretches appear at ~2200 cm⁻¹, while NH/OH stretches (if present) range from 3200–3500 cm⁻¹ .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₁N₅O: 254.1042 ).

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in functionalizing position 7 of the pyrazolo[1,5-a]pyrazine core be addressed?

Methodological Answer: Position 7 functionalization often competes with reactivity at positions 3 and 4. Strategies include:

  • Directed metalation : Use of silylformamidines or tert-butyldimethylsilyl (TBS) groups to block undesired sites .
  • Electrophilic substitution : Nitration or bromination at low temperatures (–20°C) favors position 7 due to electronic effects .
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids selectively modify position 7 .

Q. Q4. How do contradictory biological activity data arise in studies of this compound, and how can they be resolved?

Methodological Answer: Discrepancies often stem from:

  • Impurity profiles : Byproducts like 5-benzyl-4,5-dihydro derivatives (from incomplete hydrogenation) may skew bioassay results. Purity >98% (HPLC) is essential .
  • Solvent effects : Biological activity (e.g., IC₅₀ in cancer assays) varies with DMSO concentration; use ≤0.1% v/v to avoid artifacts .
  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based assays) and use positive controls (e.g., doxorubicin for cytotoxicity).

Q. Q5. What computational methods are effective for predicting the pharmacokinetic properties of derivatives?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kinase domains (e.g., EGFR).
  • ADMET prediction : SwissADME or ADMETlab2.0 estimates logP (optimal 1–3), aqueous solubility, and CYP450 inhibition .
  • MD simulations : GROMACS analyzes stability of ligand-receptor complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.